2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid

Catalog No.
S6590722
CAS No.
84596-07-6
M.F
C12H9ClN2O2
M. Wt
248.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic ac...

CAS Number

84596-07-6

Product Name

2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid

IUPAC Name

2-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

InChI

InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)

InChI Key

JZGNUJHBBQIKTF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)Cl
  • Nicotinic Acid Analogue

    2-A-5-CPN bears structural resemblance to nicotinic acid, a vitamin B3 precursor. Researchers might explore its interaction with enzymes involved in nicotinamide adenine dinucleotide (NAD) metabolism, a crucial factor in cellular energy production and signaling [].

  • Ligand Design

    The molecule's functional groups (amino and carboxylic acid) could allow it to bind to specific proteins. Studies might involve investigating its potential as a ligand for enzymes or receptors, aiding in understanding cellular processes or drug discovery efforts [].

2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid is a chemical compound characterized by its pyridine ring structure, which is substituted at the 5-position with a 4-chlorophenyl group and at the 3-position with a carboxylic acid group. Its molecular formula is C11_{11}H9_{9}ClN2_2O2_2, and it has a molar mass of approximately 240.65 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. It exhibits a melting point of around 195-197 °C and a density of approximately 1.577 g/cm³ at 20 °C.

Due to the presence of functional groups:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

The biological activity of 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid is notable in medicinal chemistry. It may act by inhibiting specific enzymes or receptors involved in various disease pathways. The presence of the chloro group enhances its binding affinity to biological targets, while the amino and carboxylic acid groups facilitate interactions with other biological molecules. Such properties suggest potential applications in drug development, particularly in targeting diseases where these mechanisms are relevant.

The synthesis of 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions:

  • Nitration: Starting with 4-chlorobenzene, nitration introduces a nitro group to form 4-chloronitrobenzene.
  • Reduction: The nitro group is then reduced to an amino group, yielding 4-chloroaniline.
  • Coupling Reaction: The resulting 4-chloroaniline undergoes a coupling reaction with a pyridine derivative under basic conditions to produce the desired compound.

Industrial Production Methods

In industrial settings, similar synthetic routes are optimized for large-scale production, often employing continuous flow reactors and high-throughput screening techniques to enhance efficiency and reduce waste.

2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid finds applications primarily in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
  • Organic Synthesis: Used in various chemical transformations due to its reactive functional groups.
  • Agrochemicals: Potential use in developing herbicides or pesticides based on its chemical structure.

Studies on the interactions of 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid with biological molecules indicate its potential as a lead compound for drug discovery. Its structural features allow it to interact with enzymes or receptors that play significant roles in disease mechanisms, suggesting avenues for further pharmacological research and development.

Several compounds share structural similarities with 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid, each exhibiting unique properties due to variations in their substitution patterns:

Compound NameMolecular FormulaUnique Features
2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acidC11_{11}H9_{9}ClN2_2O2_2Substituted at the meta position
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acidC11_{11}H9_{9}ClN2_2O2_2Different nitrogen positioning
2-Amino-5-(carboxyphenyl)pyridine-3-carboxylic acidC12_{12}H10_{10}ClN2_2O4_4Additional carboxyl group

These compounds exhibit variations that can influence their biological activity and chemical reactivity, highlighting the uniqueness of 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid within this class of compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

248.0352552 g/mol

Monoisotopic Mass

248.0352552 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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